tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a 1-formylpyrrolidin-2-yl group at the 5-position and a tert-butyl-butylcarbamate moiety at the 2-position. This structure combines a rigid pyridine core with a conformationally flexible pyrrolidine ring, modified by a formyl group that enhances its reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development, where the carbamate group serves as a protecting moiety, and the formylpyrrolidine may facilitate further derivatization .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-butyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-5-6-12-22(18(24)25-19(2,3)4)17-10-9-15(13-20-17)16-8-7-11-21(16)14-23/h9-10,13-14,16H,5-8,11-12H2,1-4H3 |
InChI Key |
IBTFHBSWNLKXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes .
Medicine
Its interactions with specific molecular targets can be explored for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility in chemical reactions makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formylpyrrolidine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridine-based carbamates, differing primarily in substituent groups and their positions. Key comparisons are outlined below:
Substituent Position and Functional Group Variations
Table 1: Comparison of Pyridine Carbamates with Similar Structures
Key Observations:
- Positional Isomerism: The 5-formyl derivative (CAS 199296-40-7) exhibits higher reactivity in aldehyde-mediated reactions compared to its 4-formyl analog (CAS 304873-65-2), which may sterically hinder nucleophilic attacks .
- Functional Group Impact: Hydroxyethyl (CAS 1260897-34-4) and aminomethyl (CAS 639091-78-4) substituents increase polarity and solubility, making them suitable for aqueous-phase reactions. In contrast, the bromine atom in CAS 1088410-93-8 introduces electrophilic character, enabling cross-coupling chemistry .
- Formylpyrrolidine vs. Pyrrolidine: The target compound’s 1-formylpyrrolidin-2-yl group introduces both steric bulk and aldehyde reactivity, distinguishing it from simpler pyrrolidine-substituted analogs like CAS 1088410-93-6. The formyl group enables Schiff base formation, a trait absent in non-carbonylated pyrrolidine derivatives .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight is expected to exceed 300 g/mol (estimated from similar structures), placing it in a range typical for drug-like molecules. Its formylpyrrolidine moiety increases polarity compared to non-carbonylated analogs but less so than hydroxyethyl- or aminomethyl-substituted derivatives .
- Stability: Aldehyde-containing compounds (e.g., CAS 199296-40-7) are prone to oxidation and dimerization, necessitating stabilizers like antioxidants during storage. The target compound may require similar handling .
Biological Activity
Chemical Structure and Properties
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound classified as a carbamate. Its molecular formula is , with a molecular weight of 347.5 g/mol. The compound features a tert-butyl group, a pyridine ring, and a pyrrolidine moiety, which contribute to its unique structural characteristics and potential biological activities .
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine and pyridine rings. Research indicates that this compound exhibits significant bioactivity, although specific mechanisms and effects are still under investigation.
Potential Biological Activities
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential activity against various pathogens.
- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) activity, which may indicate therapeutic potential in neurological disorders.
- Anti-cancer Activity : Compounds with similar structural features have demonstrated anti-cancer properties, warranting further exploration of this compound in cancer research.
Studies on the interaction mechanisms involving this compound focus on its binding affinity to various receptors and enzymes. Techniques employed include:
- Molecular Docking : To predict how the compound interacts with biological targets.
- In Vitro Assays : To evaluate the potency and effectiveness of the compound against specific biological pathways.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Pyridyl)ethyl carbamate | Pyridine ring, ethylene linker | Antimicrobial properties |
| N-tert-butoxycarbonyl piperidine | Piperidine ring with a tert-butoxy group | CNS activity |
| 5-(4-Methylpyridin-2-yl)piperidine | Methyl substitution on pyridine | Potential anti-cancer activity |
| 5-(phenethyl)pyridin-2-carboxamide | Phenethyl group on pyridine | Neuroprotective effects |
The unique combination of functional groups in this compound may enhance selectivity for certain biological targets compared to these similar compounds.
Study 1: Binding Affinity Analysis
A recent study evaluated the binding affinity of various carbamate derivatives to specific receptors involved in neuropharmacology. The findings suggested that modifications in the structure of carbamates significantly influence their binding potency, with some derivatives showing affinities below 100 nM .
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of pyridine-based compounds. The study revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating that further investigation into this compound could yield promising results for cancer therapeutics .
Study 3: Neuroprotective Effects
Research has also highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. These studies emphasize the importance of exploring the neuropharmacological properties of this compound as a potential candidate for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
